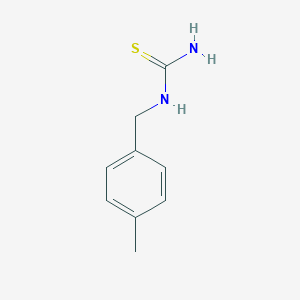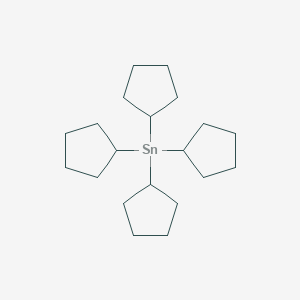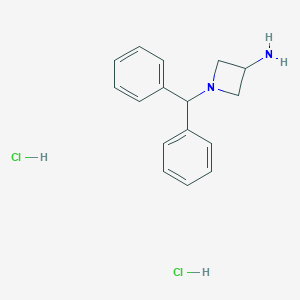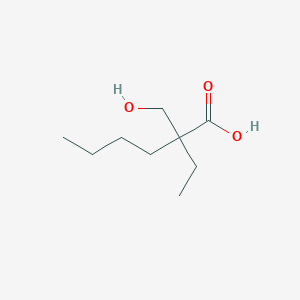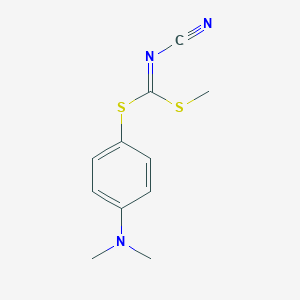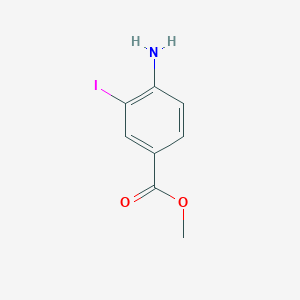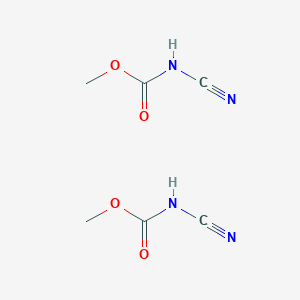
2,2-Diethylisoxazolidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound with the molecular formula C7H16ClNO. It is a member of the isoxazolidinium family, which are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinium, 2,2-diethyl-, chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diethylamine with an appropriate aldehyde or ketone, followed by cyclization with a chlorinating agent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of isoxazolidinium, 2,2-diethyl-, chloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolidinium, 2,2-diethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Isoxazolidinium, 2,2-diethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Isoxazolidinium derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of isoxazolidinium, 2,2-diethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Isoxazolidinium, 2,2-diethyl-, chloride can be compared with other similar compounds, such as:
Oxazolidines: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom but differ in their substituents and reactivity.
Isoxazoles: Isoxazoles have a similar ring structure but contain a different arrangement of atoms and exhibit distinct chemical properties.
Oxazolidinones: These compounds are structurally related but contain a carbonyl group, which significantly alters their reactivity and applications.
The uniqueness of isoxazolidinium, 2,2-diethyl-, chloride lies in its specific substituents and the resulting chemical properties, which make it suitable for a variety of applications in research and industry .
Propiedades
Número CAS |
101670-75-1 |
|---|---|
Fórmula molecular |
C7H16ClNO |
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
2,2-diethyl-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NGSSKYLDIBEOIK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
SMILES canónico |
CC[N+]1(CCCO1)CC.[Cl-] |
Sinónimos |
ISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


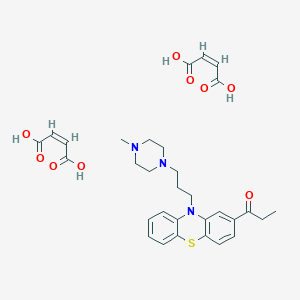
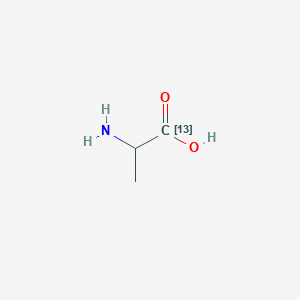
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B9221.png)
